molecular formula C10H8FN B3236833 1-Amino-3-fluoronaphthalene CAS No. 13772-64-0

1-Amino-3-fluoronaphthalene

Cat. No. B3236833
Key on ui cas rn: 13772-64-0
M. Wt: 161.18 g/mol
InChI Key: KFXASSDFKBZVBC-UHFFFAOYSA-N
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Patent
US07160888B2

Procedure details

A third intermediate compound, 1-(3-Fluoro-naphthalen-1-yl)-piperazine, was produced as follows: A solution of (3-fluoro-naphthalen-1-yl)-carbamic acid tert-butyl ester (4.78 g, 18.30 mmol) in dichloromethane (30 mL) and trifluoroacetic acid (10 mL) was refluxed for 2 hours. The mixture was diluted with diethyl ether and the solid that precipitated out was collected by vacuum filtration as the TFA salt (2.137 g). The filtrate was neutralized with 2N KOH and extracted with dichloromethane. The extracts were dried over anhydrous Na2SO4, filtered and concentrated to a brown residue. The residue was purified by column chromatography (5:1, hexanes/ethyl acetate) to afford 3-fluoro-naphthalen-1-ylamine (0.967 g, 33%). The TFA salt (2.137 g) was stirred in a heterogeneous solution of 2N KOH (10 mL) in dichloromethane (20 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane. The combined extracts were dried over anhydrous Na2SO4, filtered and concentrated to afford an additional amount of 3-fluoro-naphthalen-1-ylamine (1.193 g, 40%). 1H NMR (400 MHz, CDCl3) δ 7.78–7.64 (m, 2H), 7.48–7.42 (m, 1H), 7.41–7.34 (m, 1H), 6.90 (d, 1H), 6.54 (d, 1H), 4.30 (br s, 2H).
Name
(3-fluoro-naphthalen-1-yl)-carbamic acid tert-butyl ester
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([F:18])[CH:9]=1)(C)(C)C>ClCCl.FC(F)(F)C(O)=O.C(OCC)C>[F:18][C:10]1[CH:9]=[C:8]([NH2:7])[C:17]2[C:12]([CH:11]=1)=[CH:13][CH:14]=[CH:15][CH:16]=2

Inputs

Step One
Name
(3-fluoro-naphthalen-1-yl)-carbamic acid tert-butyl ester
Quantity
4.78 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=CC2=CC=CC=C12)F)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid that precipitated out
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration as the TFA salt (2.137 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (5:1, hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C2=CC=CC=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.967 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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